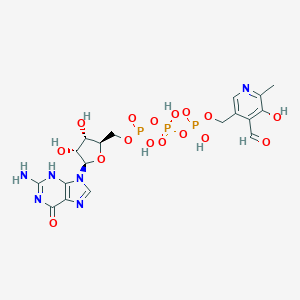

Guanosine triphosphopyridoxal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C30H50 . It is a triterpene and appears as a colorless oil, although impure samples may appear yellow . Supraene was originally obtained from shark liver oil, which is considered its richest source. It is widely distributed in nature and can be found in olive oil, palm oil, wheat-germ oil, amaranth oil, and rice bran oil .

Preparation Methods

Supraene can be synthesized through various methods. One common synthetic route involves the coupling of two molecules of farnesyl pyrophosphate. This biosynthetic pathway is found in many bacteria and most eukaryotes . Industrial production methods often involve extraction from natural sources such as shark liver oil or plant oils, followed by purification processes to obtain the desired compound .

Chemical Reactions Analysis

GTP Hydrolysis Mechanisms

GTP hydrolysis is a critical biochemical reaction catalyzed by GTPases, involving cleavage of the γ-phosphate group. Key findings include:

-

Reaction Pathway : GTP hydrolysis follows a glutamine-assisted mechanism, where catalytic residues (e.g., Gln71 in Arl3-RP2) facilitate proton transfer. The reaction proceeds via two phases:

-

Energy Profiles : QM/MM simulations reveal a Gibbs energy barrier of 16–32 kJ/mol for GTP hydrolysis, dependent on enzyme conformation and catalytic residue participation .

| Parameter | Value (QM/MM) | Value (QM/MM MD) |

|---|---|---|

| Activation Energy (ΔG‡) | 32 kJ/mol | 16 kJ/mol |

| Reaction Rate (k) | 1.2 s⁻¹ (exp.) | 7 s⁻¹ (calc.) |

Pyridoxal Phosphate (PLP) Catalysis

PLP serves as a cofactor in >100 enzymatic reactions, primarily via Schiff base formation and electron sink stabilization . Notable mechanisms include:

-

Amino Acid Metabolism : PLP forms a Schiff base with substrate amines, enabling transamination, decarboxylation, and racemization via quinonoid intermediates .

-

Radical Reactions : PLP derivatives (e.g., CF3thG) undergo trifluoromethylation for emissive RNA labeling, demonstrating tolerance by T7 RNA polymerase .

GTP Analogues and PLP Derivatives

Modified nucleotides and PLP derivatives exhibit diverse reactivity:

-

GTP Analogues :

-

PLP Derivatives :

Hypothetical Reactivity of GTP-PLP

While GTP-PLP is not directly characterized, potential reactions can be inferred:

-

Phosphate Transfer : GTP’s γ-phosphate may undergo transfer to PLP’s hydroxyl group, forming a high-energy intermediate.

-

Coenzyme Activity : PLP could mediate redox or transamination reactions at GTP’s ribose or guanine moieties, akin to its role in amino acid metabolism .

-

Enzymatic Inhibition : Analogous to P2X antagonists, GTP-PLP might competitively inhibit GTPases or PLP-dependent enzymes .

Scientific Research Applications

Supraene has numerous scientific research applications across various fields. In chemistry, it serves as a precursor in the synthesis of sterols and steroids. In biology, it plays a role in the biosynthesis of cholesterol and other important biomolecules. In medicine, supraene is used as an ingredient in some vaccine adjuvants, such as MF59 and AS03, which enhance the immune response . Additionally, it has applications in the cosmetic industry due to its emollient and antioxidant properties, making it a valuable component in skincare products .

Mechanism of Action

The mechanism of action of supraene involves its role as a biochemical precursor in the biosynthesis of sterols and steroids. The conversion of supraene to 2,3-oxidosqualene via squalene monooxygenase is a key step in this process. The resulting 2,3-oxidosqualene undergoes enzyme-catalyzed cyclization to produce lanosterol, which can be further modified to form cholesterol and other steroids . These molecular targets and pathways are crucial for maintaining cellular functions and overall health.

Comparison with Similar Compounds

Supraene is similar to other triterpenes such as lanosterol and β-amyrin. its unique structure and properties make it distinct. For example, while lanosterol is also a precursor in the biosynthesis of steroids, supraene’s role as an intermediate in the production of both sterols and hopanoids sets it apart . Other similar compounds include β-carotene, coenzyme Q10 (ubiquinone), and vitamins A, E, and K, which share some functional similarities but differ in their specific roles and applications .

Properties

CAS No. |

117643-63-7 |

|---|---|

Molecular Formula |

C18H23N6O16P3 |

Molecular Weight |

672.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

InChI Key |

LISHDZNOKXJTSF-IWCJZZDYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Synonyms |

guanosine triphosphopyridoxal |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.